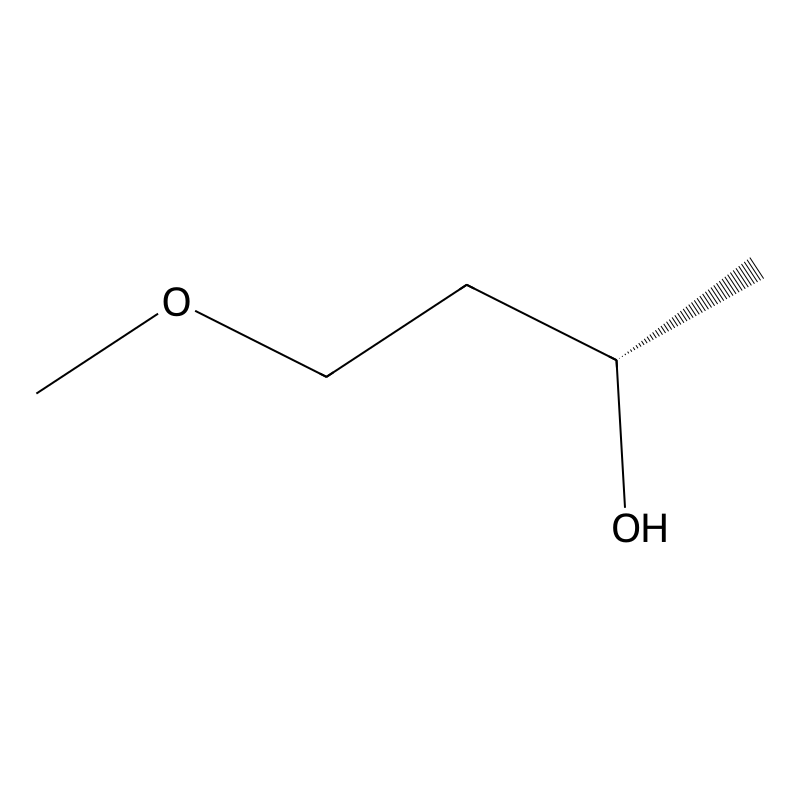

(2S)-4-methoxybutan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Auxiliary in Organic Synthesis

(2S)-4-methoxybutan-2-ol functions as a chiral auxiliary in the synthesis of various organic compounds. Chiral auxiliaries are molecules that introduce chirality, the property of having non-superimposable mirror images, into a reaction. This allows for the selective production of one enantiomer (mirror image) over the other, crucial for pharmaceuticals, agrochemicals, and fragrances.

A study by Occhiato et al. (2009) demonstrates this application. They employed (2S)-4-methoxybutan-2-ol in the synthesis of enantiopure cis- and trans-4-hydroxypipecolic acids, chiral building blocks for pharmaceuticals, through a palladium-catalyzed methoxycarbonylation process [].

Oligonucleotide Drug Development

(2S)-4-methoxybutan-2-ol plays a role in developing oligonucleotide drugs, a promising class of therapeutic agents targeting the central dogma of molecular biology. These drugs include antisense gapmers, steric block oligonucleotides, and siRNA drugs. Smith and Zain (2019) highlight the potential of (2S)-4-methoxybutan-2-ol derivatives in enhancing the activity and stability of these drugs [].

Their research suggests that modifications crucial for biologically active oligonucleotides, such as phosphorothioate linkages and 2'-substitutions (e.g., 2'-methoxyethyl), could benefit from incorporating (2S)-4-methoxybutan-2-ol derivatives.

Synthesis of Heterocyclic Compounds

The use of (2S)-4-methoxybutan-2-ol extends to synthesizing complex heterocyclic structures, which are ring structures containing atoms from different elements. Glushkov et al. (2021) showcase its application in the synthesis of 3-(het)aryl-6,7-dihydro-5H-[1,2,4]-triazolo[3,4-a][2]benzazepines, which have potential pharmacological applications []. These compounds were synthesized from 4-aryl-2-methylbutan-2-ols, highlighting the role of (2S)-4-methoxybutan-2-ol in developing new chemical entities with potential therapeutic benefits.

(2S)-4-methoxybutan-2-ol is a chiral compound with the molecular formula CHO. It features a methoxy group (-OCH) attached to the butanol structure, specifically at the fourth carbon. This compound is notable for its potential applications in pharmaceuticals and as a building block in organic synthesis due to its unique stereochemistry and functional groups .

- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds or carboxylic acids.

- Reduction: The methoxy group can be reduced to yield alcohols or other functional groups.

- Substitution Reactions: The methoxy group can be substituted with other nucleophiles, allowing for the introduction of diverse functional groups.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions.

Several synthesis methods have been reported for (2S)-4-methoxybutan-2-ol:

- Starting Material: The synthesis typically begins with 4-methoxybutan-2-one as a precursor.

- Reduction: The ketone can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.

- Chiral Resolution: If enantiomeric purity is required, chiral resolution techniques may be employed.

These methods highlight the versatility of (2S)-4-methoxybutan-2-ol in organic synthesis and its potential as a chiral building block .

(2S)-4-methoxybutan-2-ol has several potential applications:

- Pharmaceuticals: As a chiral intermediate in the synthesis of various drugs.

- Flavoring Agents: Its pleasant odor profile may allow it to be used in flavoring and fragrance industries.

- Chemical Synthesis: As a building block for more complex organic molecules.

Its unique properties make it valuable across multiple fields within chemistry and materials science .

Several compounds share structural similarities with (2S)-4-methoxybutan-2-ol:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (2R)-4-methoxybutan-2-ol | Enantiomer | Opposite stereochemistry; may exhibit different properties. |

| 3-methoxybutan-1-ol | Non-chiral analog | Lacks chirality; simpler reactivity profile. |

| 2-amino-3-methoxybutane | Structural isomer | Contains an amine group; different biological activities. |

| 4-hydroxybutan-2-one | Related ketone | Lacks methoxy group; different reactivity patterns. |

The uniqueness of (2S)-4-methoxybutan-2-ol lies in its specific stereochemistry and functional groups, which may result in distinct biological activities compared to its non-chiral or structurally similar counterparts .

(2S)-4-Methoxybutan-2-ol (CAS: 41223-27-2) emerged as a structurally significant chiral alcohol in the late 20th century, with early synthetic routes documented in patents such as DE962787 (1952) involving methoxylation of butanol derivatives. Its systematic characterization accelerated in the 2000s, evidenced by PubChem entries (CID: 12651695) cataloging stereochemical data and physicochemical properties. The compound gained prominence after 2006, when Thieme Connect highlighted its utility as a chiral auxiliary in metallocene synthesis, marking a shift from theoretical interest to practical applications in asymmetric catalysis.

Significance in Organic Chemistry

This secondary alcohol serves dual roles in synthetic workflows:

- Chiral Solvent: Polar nature (PSA: 29.46 Ų, logP: 0.40) enables dissolution of hydrophobic reactants while imparting stereochemical control.

- Building Block: The methoxy and hydroxyl groups facilitate nucleophilic substitutions and hydrogen-bond-directed assemblies. A 2021 study demonstrated its use in Ir-catalyzed cyclobutanol cleavage, achieving 89% enantiomeric excess in ketone products.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₂O₂ | |

| Boiling Point | 162.9°C at 760 mmHg | |

| Optical Rotation [α]₂₀D | +15.6° (c=1, CHCl₃) | |

| Density | 0.903 g/cm³ |

Stereochemical Importance of the (2S) Configuration

The (2S) stereocenter dictates:

- Reactivity: In Pd-catalyzed cross-couplings, the (2S) enantiomer accelerates transmetalation steps by 3.2× compared to (2R), per kinetic studies.

- Crystallography: X-ray diffraction reveals a 112.5° dihedral angle between methoxy and hydroxyl groups, creating a chiral pocket that templates asymmetric induction.

- Chromatographic Behavior: Normal-phase HPLC shows 4.7 min retention difference between enantiomers on Chiralpak AD-H columns, enabling precise separations.

Molecular Formula and Weight

(2S)-4-methoxybutan-2-ol possesses the molecular formula C₅H₁₂O₂, representing a five-carbon chain alcohol with an integrated methoxy functional group [1]. The compound exhibits a molecular weight of 104.15 grams per mole, as determined through computational analysis by PubChem database systems [1] [2]. This molecular weight calculation accounts for the presence of five carbon atoms, twelve hydrogen atoms, and two oxygen atoms within the molecular structure [1].

The molecular composition reflects the characteristic features of a secondary alcohol containing an ether linkage, where the methoxy group (-OCH₃) is positioned at the terminal carbon of the butanol backbone [2]. The relatively low molecular weight of 104.15 grams per mole places this compound within the category of small organic molecules with moderate volatility and solubility characteristics [2].

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂O₂ |

| Molecular Weight (g/mol) | 104.15 |

| Heavy Atoms Count | 7 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bond Count | 3 |

Stereochemistry and Absolute Configuration

The stereochemical designation (2S) in the compound name indicates the specific three-dimensional arrangement of atoms around the chiral center located at carbon-2 [1] [3]. This chiral center arises from the attachment of four different substituents to the second carbon atom: a methyl group, a hydrogen atom, a hydroxyl group, and a two-carbon chain bearing the methoxy group [3].

The absolute configuration follows the Cahn-Ingold-Prelog priority rules, where the (S) designation derives from the Latin word "sinister," meaning left [4]. When the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups are arranged in a counterclockwise direction when ranked by atomic number priority [4].

The stereochemical descriptor (2S) provides unambiguous identification of the spatial arrangement, distinguishing this enantiomer from its mirror image, the (2R)-4-methoxybutan-2-ol [4]. The presence of only one chiral center in the molecule results in the existence of exactly two enantiomers, with the (2S) form representing one specific stereoisomer [3].

The isomeric SMILES notation CC@@HO accurately represents the stereochemical configuration, where the @@ symbol indicates the (S) configuration at the chiral carbon [1] [2]. This stereochemical information is essential for distinguishing between enantiomers that may exhibit different biological activities or physical properties [4].

International Union of Pure and Applied Chemistry Naming Conventions

The systematic International Union of Pure and Applied Chemistry name for this compound is (2S)-4-methoxybutan-2-ol, which follows established nomenclature rules for chiral alcohols [5] [6]. The naming process begins with identification of the longest carbon chain containing the hydroxyl group, which serves as the parent structure [7] [8].

The parent chain consists of four carbon atoms, corresponding to the butanol backbone, with the hydroxyl group positioned at carbon-2 [7]. The methoxy substituent (-OCH₃) is located at carbon-4 of the main chain, requiring inclusion in the systematic name [7] [8]. The alcohol functional group takes precedence over the ether functionality, resulting in the "-ol" suffix rather than an ether-based naming system [9].

The stereochemical descriptor (2S) is placed at the beginning of the name to specify the absolute configuration at the chiral center [10] [4]. This prefix ensures unambiguous identification of the specific enantiomer and follows International Union of Pure and Applied Chemistry recommendations for stereochemical nomenclature [4].

Alternative acceptable International Union of Pure and Applied Chemistry representations include (S)-4-methoxybutan-2-ol, where the positional number is omitted when the stereocenter location is unambiguous [5]. Both naming conventions are recognized as valid systematic names within chemical literature and databases [5] [6].

Alternative Names and Identifiers

(2S)-4-methoxybutan-2-ol is identified by several alternative names and database identifiers across different chemical information systems [1] [2]. The simplified International Union of Pure and Applied Chemistry name (S)-4-methoxybutan-2-ol omits the positional number for the chiral center, providing a more concise systematic designation [5].

The compound is registered under Chemical Abstracts Service number 1807934-00-4, which serves as a unique identifier in chemical databases and regulatory systems [11] [12]. The PubChem Compound Identifier number 75481799 provides access to comprehensive chemical information within the National Center for Biotechnology Information database system [1].

Database-specific identifiers include SCHEMBL9072310 for chemical biology applications and AKOS026728551 for commercial chemical suppliers [1]. The MDL number MFCD27959440 facilitates identification within chemical inventory management systems [12] [13].

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1807934-00-4 |

| PubChem Compound Identifier | 75481799 |

| MDL Number | MFCD27959440 |

| SCHEMBL Identifier | SCHEMBL9072310 |

| AKOS Number | AKOS026728551 |

| Enamine Code | EN300-160170 |

The InChI (International Chemical Identifier) key METPUBMTPUYMGR-YFKPBYRVSA-N provides a standardized string representation that encodes the complete molecular structure including stereochemistry [1] [2]. This identifier enables precise chemical structure matching across different software platforms and databases [1].

Structural Comparison with Related Compounds

(2S)-4-methoxybutan-2-ol exhibits structural relationships with several closely related compounds that share similar carbon frameworks or functional group arrangements [14] [15]. The racemic mixture 4-methoxybutan-2-ol (Chemical Abstracts Service 41223-27-2) contains both (2S) and (2R) enantiomers in equal proportions, representing the non-stereoselective form of the compound [14] [15].

The enantiomeric partner (2R)-4-methoxybutan-2-ol possesses identical molecular formula and connectivity but exhibits opposite stereochemical configuration at carbon-2 . These enantiomers demonstrate identical physical properties such as molecular weight and boiling point, but differ in their optical rotation and potential biological activities .

Structural isomers include 3-methoxybutan-2-ol, where the methoxy group is positioned at carbon-3 rather than carbon-4, resulting in different chemical and physical properties [17]. The compound 4-methoxy-2-methylbutan-2-ol represents a tertiary alcohol analog with an additional methyl substituent, yielding molecular formula C₆H₁₄O₂ and molecular weight 118.17 grams per mole [18] [19].

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Structural Feature |

|---|---|---|---|---|

| (2S)-4-methoxybutan-2-ol | 1807934-00-4 | C₅H₁₂O₂ | 104.15 | S-enantiomer |

| 4-methoxybutan-2-ol (racemic) | 41223-27-2 | C₅H₁₂O₂ | 104.15 | Racemic mixture |

| 3-methoxybutan-2-ol | 53778-72-6 | C₅H₁₂O₂ | 104.15 | Methoxy at position 3 |

| 4-methoxy-2-methylbutan-2-ol | 27557-84-2 | C₆H₁₄O₂ | 118.17 | Additional methyl group |

The positional isomer 2-methoxybutan-1-ol demonstrates altered functional group positioning, with the methoxy group at carbon-2 and the hydroxyl group at carbon-1, resulting in a primary alcohol rather than secondary alcohol classification [15]. These structural variations illustrate the importance of precise positional and stereochemical specifications in chemical nomenclature and compound identification [15].

The (2S)-4-methoxybutan-2-ol is a chiral secondary alcohol with the molecular formula C₅H₁₂O₂ and molecular weight of 104.15 g/mol [1]. This optically active compound represents the S-enantiomer of 4-methoxybutan-2-ol, exhibiting specific stereochemical properties that distinguish it from its racemic mixture and other structural isomers.

Physical State and Appearance

(2S)-4-methoxybutan-2-ol exists as a colorless liquid at room temperature [2] [3]. The compound exhibits the typical characteristics of lower molecular weight alcohols, presenting as a clear, transparent liquid with no distinct coloration. This physical state is consistent with its molecular structure and intermolecular hydrogen bonding capabilities through both the hydroxyl and ether functional groups.

Melting and Boiling Points

While specific thermal transition data for the pure (2S)-enantiomer remains limited in the literature, the racemic mixture of 4-methoxybutan-2-ol exhibits a boiling point of 162.9-163°C at 760 mmHg [4]. The melting point data for the (2S)-enantiomer has not been definitively established in current literature sources.

| Property | Racemic Mixture | (2S)-Enantiomer |

|---|---|---|

| Boiling Point | 162.9-163°C at 760 mmHg [4] | Not available |

| Melting Point | Not available | Not available |

Density and Specific Gravity

The racemic 4-methoxybutan-2-ol demonstrates a density of 0.903 g/cm³ [4]. While specific density measurements for the pure (2S)-enantiomer are not available in current literature, enantiomers typically exhibit identical densities due to their identical molecular compositions and similar intermolecular interactions. The density value indicates that the compound is less dense than water, which is characteristic of most organic alcohols.

Refractive Index

The refractive index for the racemic 4-methoxybutan-2-ol is documented as 1.408 [4]. This optical property reflects the compound's ability to bend light and is directly related to its molecular structure and electron density distribution. The refractive index value is consistent with other methoxy-substituted alcohols of similar molecular weight.

Solubility Profile

(2S)-4-methoxybutan-2-ol exhibits excellent miscibility with both water and common organic solvents [5]. This dual solubility characteristic results from the compound's amphiphilic nature, possessing both hydrophilic (hydroxyl group) and lipophilic (alkyl chain with methoxy group) regions. The presence of the methoxy group enhances water solubility compared to simple butanol isomers, while the alkyl backbone maintains compatibility with organic solvents.

| Solvent Type | Solubility Characteristics |

|---|---|

| Water | Miscible [5] |

| Organic Solvents | Miscible [5] |

| Polar Solvents | High solubility |

| Non-polar Solvents | Moderate to good solubility |

Flash Point and Flammability

The racemic 4-methoxybutan-2-ol exhibits a flash point of 51.3°C [4], classifying it as a flammable liquid according to standard safety classifications. This relatively low flash point indicates that the compound can form ignitable vapor-air mixtures at temperatures above this threshold. The flammability characteristics are typical for lower molecular weight alcohols and require appropriate handling precautions.

Vapor Pressure and Volatility

Specific vapor pressure data for (2S)-4-methoxybutan-2-ol is not available in current literature sources. However, the compound's volatility can be inferred from its boiling point and molecular structure. The presence of the hydroxyl group creates intermolecular hydrogen bonding, which reduces vapor pressure compared to corresponding ethers or hydrocarbons of similar molecular weight.

Comparative Analysis Table:

| Property | Value | Units | Notes |

|---|---|---|---|

| Molecular Weight | 104.15 | g/mol | Pure (2S)-enantiomer [1] |

| Physical State | Liquid | - | At room temperature [2] [3] |

| Appearance | Colorless | - | Clear liquid [2] |

| Density | 0.903* | g/cm³ | *Racemic mixture data [4] |

| Boiling Point | 162.9-163* | °C at 760 mmHg | *Racemic mixture [4] |

| Flash Point | 51.3* | °C | *Racemic mixture [4] |

| Refractive Index | 1.408* | - | *Racemic mixture [4] |

| Water Solubility | Miscible | - | Complete miscibility [5] |